Xanoxate sodium

描述

Xanoxate sodium is a heterocyclic carboxylic acid derivative synthesized via Friedel-Crafts cyclization and subsequent oxidation of a xanthone intermediate, as described in The Organic Chemistry of Drug Synthesis . It belongs to a class of compounds exhibiting anti-allergic activity by inhibiting allergic mediator release, analogous to sodium cromoglycate . This compound has been evaluated in clinical trials for anti-allergic applications, though its commercial availability and regulatory status remain unclear from the provided data .

属性

CAS 编号 |

41147-04-0 |

|---|---|

分子式 |

C17H13NaO5 |

分子量 |

320.27 g/mol |

IUPAC 名称 |

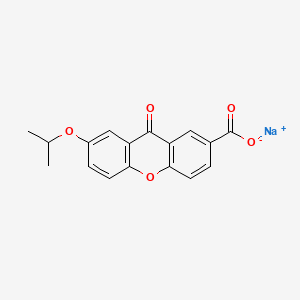

sodium;9-oxo-7-propan-2-yloxyxanthene-2-carboxylate |

InChI |

InChI=1S/C17H14O5.Na/c1-9(2)21-11-4-6-15-13(8-11)16(18)12-7-10(17(19)20)3-5-14(12)22-15;/h3-9H,1-2H3,(H,19,20);/q;+1/p-1 |

InChI 键 |

BOKNZRWXKMUXII-UHFFFAOYSA-M |

SMILES |

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |

手性 SMILES |

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |

规范 SMILES |

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |

外观 |

Solid powder |

其他CAS编号 |

41147-04-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Xanoxate sodium; RS-6818 ; RS 6818; RS6818. |

产品来源 |

United States |

准备方法

合成路线和反应条件

甲氧沙星钠的合成通常涉及 7-异丙氧基-9-氧代-9H-呫吨-2-羧酸与氢氧化钠的反应。 该反应在水性介质中,在受控的温度和 pH 条件下进行,以确保酸完全转化为其钠盐 .

工业生产方法

甲氧沙星钠的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用高纯度试剂和先进设备,以保持产品的质量和产量。 反应混合物通常进行过滤、结晶和干燥,以获得最终产品纯净形式 .

化学反应分析

反应类型

甲氧沙星钠会经历各种化学反应,包括:

氧化: 它可以氧化形成相应的氧化物。

还原: 它可以在特定条件下被还原以产生还原的衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物

科学研究应用

作用机理

甲氧沙星钠的作用机理涉及它与特定分子靶标和途径的相互作用。它通过与某些酶或受体结合来起作用,从而调节其活性。 确切的分子靶标和途径取决于化合物使用的具体应用和环境.

作用机制

The mechanism of action of XANOXATE SODIUM involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Comparators:

- Sodium Oxalate (Na₂C₂O₄) : A dicarboxylate salt used in laboratory settings and industrial processes. It induces apoptosis in renal cells at 2 mM concentrations, as shown in HEK293T cell studies .

- Sodium Acetate (CH₃COONa): A monocarboxylate salt with buffering and nephroprotective properties. It reduces sodium oxalate-induced apoptosis by 40% in co-treatment experiments .

- Sodium Acexamate (C₈H₁₄NNaO₃): A sodium salt of 6-acetamidohexanoate, structurally distinct due to its amide and aliphatic chain.

- Sodium Chloroacetate (C₂H₂ClO₂Na) : A halogenated carboxylate with significant toxicity, requiring stringent safety protocols for handling .

Mechanistic Differences:

- Xanoxate sodium acts via inhibition of mast cell mediator release, targeting allergic pathways .

- Sodium oxalate promotes calcium oxalate crystallization and cellular apoptosis, linked to nephrolithiasis .

- Sodium acetate modulates intracellular pH and mitigates oxalate toxicity through metabolic interference .

Comparative Data Table

*Inferred structural class: Xanthone derivatives (C₁₃H₉O₄Na estimated based on related compounds) .

Key Research Findings

Apoptosis Modulation (HEK293T Cells):

- Sodium oxalate (2 mM) induced 65% apoptosis (late + early stages), while sodium acetate co-treatment reduced apoptosis to 25% .

- Ethanol and alanine showed negligible protective effects, highlighting acetate’s unique role in oxalate detoxification .

Anti-Allergic Activity:

- This compound and related xanthone derivatives demonstrated efficacy comparable to sodium cromoglycate in preclinical models, though clinical data are sparse .

Structural Stability:

生物活性

Xanoxate sodium, a compound with the chemical formula C17H13NaO5, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential through various studies and data.

- Chemical Name : this compound

- Molecular Formula : C17H13NaO5

- CAS Number : 23681192

- PubChem ID : 23681192

This compound exhibits a range of biological activities attributed to its structural characteristics. The compound is believed to interact with various biological targets, influencing pathways related to inflammation, cancer cell proliferation, and metabolic disorders.

Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby managing blood sugar levels effectively.

Cytotoxicity Studies

Cytotoxicity assessments are vital for understanding the safety and efficacy of new compounds. This compound has been subjected to various cytotoxicity assays using different cell lines.

Cytotoxicity Assays Overview

| Assay Type | Purpose | Methodology |

|---|---|---|

| MTT Assay | Measure cell viability | Colorimetric assay based on mitochondrial activity |

| Colony Formation Assay | Assess clonogenic potential | Soft agar method for anchorage-independent growth |

| Apoptosis Detection | Evaluate programmed cell death | Annexin V staining combined with flow cytometry |

| LDH Release | Determine plasma membrane integrity | Measurement of lactate dehydrogenase release |

The MTT assay is commonly used as a standard for evaluating cytotoxicity; however, it may not always be suitable for natural compounds like this compound due to potential interference. Therefore, multiple assays should be employed to obtain comprehensive data on cytotoxic effects.

Case Studies and Research Findings

- Study on Cytotoxic Effects :

- Inhibition of Enzymatic Activity :

- Microfluidic Systems for Drug Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。